LogP Differentiation: Predicted Lipophilicity of 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione Versus Unsubstituted Phenyl Analog
The target compound exhibits a predicted XLogP3 of 1.9, compared with 1.79 reported for 5-ethyl-5-phenylhydantoin (Nirvanol), indicating a measurable increase in lipophilicity driven by the 4-methoxy-3-methyl substitution on the phenyl ring [1][2]. Higher lipophilicity within this range is generally associated with improved passive membrane permeability and enhanced blood-brain barrier penetration, a critical factor for CNS-targeted programs. Crucially, this difference of approximately 0.11 log units moves the compound closer to the optimal CNS drug space (LogP 2–4), whereas simpler analogs may fall below the threshold desired for consistent brain exposure.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (computed, PubChem) |
| Comparator Or Baseline | 5-Ethyl-5-phenylhydantoin (Nirvanol): LogP = 1.79 (reported experimental value) |
| Quantified Difference | Δ LogP ≈ +0.11 (target more lipophilic) |
| Conditions | Computed XLogP3 (PubChem 2021.05.07) vs. experimental LogP (PersADE database) |
Why This Matters
A 0.11-unit increase in LogP can shift predicted CNS permeation from borderline to favorable, making the compound a distinct choice for neuroscience-focused screening cascades where the unsubstituted phenyl analog may underperform.
- [1] PubChem CID 71683811: Computed properties including XLogP3 = 1.9. View Source
- [2] PersADE database: Ethylphenylhydantoin LogP = 1.7889. View Source
